molecular formula C8H10FN B1336576 (R)-1-(3-fluorophenyl)ethanamine CAS No. 761390-58-3

(R)-1-(3-fluorophenyl)ethanamine

Cat. No. B1336576
M. Wt: 139.17 g/mol
InChI Key: ASNVMKIDRJZXQZ-ZCFIWIBFSA-N
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Description

The compound “(R)-1-(3-fluorophenyl)ethanamine” is a chiral molecule that consists of a 3-fluorophenyl group attached to an ethanamine moiety. The presence of the fluorine atom on the phenyl ring can significantly influence the physical and chemical properties of the molecule, as well as its reactivity and interaction with biological targets. The compound's chirality is important in its potential biological activity, as enantiomers can have different pharmacological effects.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of “(R)-1-(3-fluorophenyl)ethanamine,” they do provide insights into the synthesis of related compounds. For instance, the synthesis of various copper(II) complexes with chiral ligands, including those with phenyl and pyridyl groups, has been described . These syntheses involve the interaction of enantiopure ligands with copper(II) chloride, followed by the addition of hexafluorophosphate. Such methods could potentially be adapted for the synthesis of “(R)-1-(3-fluorophenyl)ethanamine” by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data like X-ray diffraction (XRD) . These studies provide a detailed understanding of the geometrical parameters and the electronic distribution within the molecules. For “(R)-1-(3-fluorophenyl)ethanamine,” similar computational studies could be conducted to predict its optimized structure and electronic properties.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of “(R)-1-(3-fluorophenyl)ethanamine.” However, the molecular docking studies of related compounds suggest that the presence of a fluorine atom on the phenyl ring can be crucial for binding to biological targets, indicating that “(R)-1-(3-fluorophenyl)ethanamine” could also exhibit specific reactivity patterns . The fluorine atom could influence the electrophilicity of the molecule and its interactions with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of “(R)-1-(3-fluorophenyl)ethanamine” can be inferred from the properties of structurally similar compounds. For example, the presence of fluorine is known to affect the electronegativity and reactivity of the carbonyl group in related molecules . Additionally, the first hyperpolarizability of such compounds has been calculated to assess their potential role in nonlinear optics . The liquid crystalline properties of related polyethers have also been studied, showing that the type of substituent on the phenyl ring can significantly influence phase transition temperatures and thermodynamic parameters . These findings suggest that “(R)-1-(3-fluorophenyl)ethanamine” may also exhibit unique physical properties due to the presence of the fluorine substituent.

Scientific Research Applications

  • Synthesis of NK(1) Receptor Antagonist Aprepitant :

    • An efficient stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant is described, involving a unique and highly stereoselective one-pot process to the desired alpha-(fluorophenyl)morpholine derivative (Brands et al., 2003).
  • Antimicrobial and Antifungal Activity :

    • Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized and demonstrated antibacterial and antifungal activity comparable to chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).
  • Acetylcholinesterase Inhibitors for Alzheimer's Disease :

    • Derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine synthesized as acetylcholinesterase inhibitors indicated potential for therapeutic intervention in Alzheimer's disease (Pejchal et al., 2016).
  • Mercury Ion Detection :

    • Novel macromolecules based on 2-[3-(2-aminoethylsulfanyl)propylsulfanyl]ethanamine, covalently bound to rhodamine-B moieties, were developed as sensors for detecting Hg2+ ions with high sensitivity and selectivity (Wanichacheva et al., 2012).
  • Fluorophenyl Substituted Amides and Ureas as Enzyme Inhibitors :

    • Synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas and their high inhibition activity against acetylcholinesterase and butyrylcholinesterase were investigated [(Pejchal et al., 2011)](https://consensus
    .app/papers/synthesis-pejchal/d951847a3ae057be985de96ce978b960/?utm_source=chatgpt).
  • Enantioselective Synthesis of Chiral Alcohols :

    • The enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of various pharmacologically active compounds, was achieved using bioreduction techniques. This compound is used to study chiral recognition in molecular complexes (Anonymous, 2022).
  • Luminescent Probes for Cancer Cells :

    • The Re(I) complex with 2-azido-N,N-bis[(quinolin-2-yl)methyl]ethanamine showed interesting cytotoxic activity in cancer cell lines. The study explored its potential as a luminescent probe in a biological environment (Kitanovic et al., 2014).
  • Molecular Orbital Study of Internal Rotation :

    • A molecular orbital method was used to predict barriers to internal rotation in molecules, including those with fluoro-substituted groups. This study contributes to understanding molecular dynamics in chemical compounds (Gordon, 1969).

Safety And Hazards

“®-1-(3-fluorophenyl)ethanamine” is classified as dangerous . It has hazard statements H302, H314, and H411 . Precautionary statements include P273, P280, P301+P312+P330, P301+P330+P331, P303+P361+P353, and P305+P351+P338 .

properties

IUPAC Name

(1R)-1-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNVMKIDRJZXQZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426809
Record name (R)-1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-fluorophenyl)ethanamine

CAS RN

761390-58-3
Record name (R)-1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(3-Fluorophenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Add sodium cyanoborohydride (452 mg, 7.2 mmol) to a solution of 3-fluoroacetophenone (500 mg, 3.6 mmol) and ammonium acetate (2.8 g, 36 mmol) in methanol (11 mL). Stir the mixture for 96 h at ambient temperature under a nitrogen atmosphere. Adjust to pH 2 with 2M hydrogen chloride in diethyl ether. Concentrate the slurry in vacuo, dilute the residue with DCM and wash with 5N aqueous NaOH followed by saturated aqueous NaHCO3. Dry the organic layer, concentrate in vacuo to half of the volume, and load the solution onto a SCX column (pre-wash column with methanol followed by DCM, then elute with 2M ammonia in methanol). Concentrate the fractions to half of the volume to remove ammonia, add excess of 2M hydrogen chloride in diethyl ether and concentrate to obtain the hydrochloride salt (70:30 mixture of title compound and dimer). Purify by chromatography on silica gel eluting with DCM/2M ammonia in methanol (20:1) to obtain the title compound (323 mg, 51%). MS (ES+) m/z: 140 (M+H)+
Quantity
452 mg
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reactant
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500 mg
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2.8 g
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reactant
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11 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Sørum, N Simić, E Sundby… - Magnetic Resonance in …, 2010 - Wiley Online Library
Chemical shift assignment of seven N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, six of which are fluorinated, have been performed based on 1 H, 13 C, …
S LotfalianSaremi - 2020 - search.proquest.com
For years, the RAS/RAF/MEK/ERK (MAPK) signaling pathway has been the focus of cancer research, as it plays a pivotal role in various cellular responses. RAS as the upstream protein …
Number of citations: 1 search.proquest.com
S Cornwell - 2021 - search.proquest.com
The mitogen-activated protein kinase (MAPK) signaling pathway is a ubiquitous signal transduction mechanism in eukaryotes that modulates cell growth, differentiation, survival, and …
Number of citations: 0 search.proquest.com

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